molecular formula C40H36N2O5 B8071074 Mtt-N(Fmoc)Gln-OH

Mtt-N(Fmoc)Gln-OH

Cat. No.: B8071074
M. Wt: 624.7 g/mol
InChI Key: RVSJLCFWDIOBJN-BHVANESWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Mtt-N(Fmoc)Gln-OH is a derivative of glutamine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group and the side chain amide is protected by the 4-methyltrityl (Mtt) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal of the protecting groups under specific conditions .

Mechanism of Action

The mechanism of action of Mtt-N(Fmoc)Gln-OH involves the protection and deprotection of the amino and amide groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the Mtt group protects the side chain amide. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise assembly of peptides .

Properties

IUPAC Name

(2S)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42(36(38(44)45)24-25-37(41)43)39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H2,41,43)(H,44,45)/t36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSJLCFWDIOBJN-BHVANESWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@@H](CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.